Thieno[2,3-c]pyridine hydrochloride
Description
Historical Context and Evolution of Thienopyridine Chemistry
The chemistry of thienopyridines has evolved significantly since its early explorations. Initially, research focused on the synthesis and characterization of the six possible isomeric structures of thienopyridine, each defined by the mode of annulation between the thiophene (B33073) and pyridine (B92270) rings. researchgate.net Early synthetic methods often involved multi-step processes with harsh reaction conditions.
Over the years, chemists have developed more sophisticated and efficient synthetic strategies. These include one-pot multicomponent reactions and the use of advanced catalytic systems. researchgate.net A notable advancement has been the development of metal-free synthetic routes, such as the acid-mediated denitrogenative transformation of fused 1,2,3-triazoles, which offers a milder and more efficient pathway to thieno[2,3-c]pyridine (B153571) derivatives. nih.gov This evolution in synthetic methodology has been crucial in enabling the preparation of a wider array of derivatives for further study. nih.gov
Significance of the Thieno[2,3-c]pyridine Core in Medicinal Chemistry and Materials Science
The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active molecules. nih.gov Its derivatives have been investigated for a range of therapeutic applications, demonstrating the versatility of this heterocyclic system.
In the realm of medicinal chemistry , the thieno[2,3-c]pyridine core has been identified as a key component in the development of various inhibitors. For instance, it forms the foundational structure for certain kinase inhibitors. nih.gov Research has also revealed the potential of its derivatives as anticancer agents. nih.gov Some compounds have shown the ability to inhibit heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous proteins involved in cancer cell proliferation and survival. nih.gov Furthermore, 2,4-disubstituted thieno[2,3-c]pyridines have been identified as potent inhibitors of COT kinase. nih.gov Beyond cancer, the broader thienopyridine class has been associated with anticoagulant and antimicrobial properties. nih.gov
In materials science , the thieno[2,3-c]pyridine isomer has attracted interest due to its promising electrochemical and photophysical properties. nih.gov These characteristics suggest potential applications in the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The inherent properties of the fused ring system contribute to its potential utility in these advanced materials. nih.gov
Overview of Current Research Trajectories for Thieno[2,3-c]pyridine Hydrochloride and its Derivatives
Current research on this compound and its derivatives is vibrant and multifaceted, with several key trajectories guiding the field.
A primary focus is the synthesis of novel derivatives . Researchers are actively exploring new synthetic methodologies to create libraries of thieno[2,3-c]pyridine compounds with diverse substitutions. nih.gov For example, a metal-free, three-step synthesis has been developed to produce 7-(substituted methyl)thieno[2,3-c]pyridines and related esters and imidazo-fused derivatives. nih.gov Another approach involves the cyclization of Schiff bases formed from 2-thiophenecarboxaldehydes to yield 2-substituted thieno[2,3-c]pyridines. researchgate.net
Another significant research direction is the investigation of their anticancer properties . Scientists are conducting in-depth studies to understand the mechanisms by which these compounds exert their cytotoxic effects. This includes cell-based assays, apoptosis analysis, and cell cycle analysis. nih.gov For instance, certain derivatives have been shown to induce G2 phase arrest in the cell cycle. nih.gov Molecular docking studies are also being employed to elucidate the binding interactions of these compounds with their biological targets, such as Hsp90. nih.gov
The exploration of their potential as kinase inhibitors continues to be a major area of interest. nih.gov By modifying the substituents on the thieno[2,3-c]pyridine core, researchers aim to develop potent and selective inhibitors for various kinases implicated in disease. nih.gov
Scope and Objectives of Contemporary Academic Research on this compound
The overarching goal of contemporary academic research on this compound is to fully unlock the potential of this versatile scaffold. The primary objectives can be summarized as follows:
To develop novel and efficient synthetic routes: This includes the design of stereoselective and regioselective methods to access a wide range of derivatives. nih.gov
To conduct comprehensive biological evaluations: A key objective is to screen new derivatives for their therapeutic potential, particularly as anticancer and antimicrobial agents, and as kinase inhibitors. nih.govnih.gov
To elucidate mechanisms of action: Researchers are focused on understanding how these compounds interact with biological systems at the molecular level. This involves identifying specific cellular targets and signaling pathways. nih.gov
To explore applications in materials science: There is a growing interest in investigating the photophysical and electrochemical properties of thieno[2,3-c]pyridine derivatives for their potential use in advanced materials. nih.gov
To establish structure-activity relationships (SAR): By systematically modifying the structure of the thieno[2,3-c]pyridine core and analyzing the resulting changes in activity, researchers aim to design more potent and specific compounds. nih.gov
Through these concerted efforts, the scientific community continues to advance our understanding of this compound and its derivatives, paving the way for future innovations in medicine and materials science.
Research Data on Thieno[2,3-c]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of selected thieno[2,3-c]pyridine derivatives against various cancer cell lines, as reported in the literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6a | HSC3 | Head and Neck | 14.5 |
| RKO | Colorectal | 24.4 | |
| 6i | HSC3 | Head and Neck | 10.8 |
| T47D | Breast | 11.7 | |
| RKO | Colorectal | 12.4 | |
| MCF7 | Breast | 16.4 | |
| Data sourced from reference nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
28783-40-6 |
|---|---|
Molecular Formula |
C7H6ClNS |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
thieno[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H5NS.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1-5H;1H |
InChI Key |
QPJXOAAERYCQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=CS2.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 2,3 C Pyridine Hydrochloride and Its Analogues
Classical and Established Synthetic Routes to the Thieno[2,3-c]pyridine (B153571) Scaffold
Conventional methods for constructing the thieno[2,3-c]pyridine core generally involve two primary strategies: the formation of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or the construction of the pyridine ring onto a thiophene precursor. nih.gov These established methods, while effective, can sometimes be limited by the availability of specific starting materials and may require the use of metal catalysts, which can increase costs and introduce challenges related to product purification. nih.gov
Cyclization Reactions for Thieno[2,3-c]pyridine Ring Formation
A common and effective method for creating the thieno[2,3-c]pyridine skeleton involves the cyclization of a Schiff base. This is typically achieved through the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (B89532). researchgate.net This approach has proven to be particularly efficient for producing 2-halogenated analogues of thieno[2,3-c]pyridine. researchgate.net
Another established cyclization strategy is the Gewald reaction. This one-pot, three-component reaction utilizes an ethyl 4-oxo-piperidine-1-carboxylate, an active methylene (B1212753) compound like ethyl cyanoacetate, and elemental sulfur to construct the dihydrothieno[2,3-c]pyridine core. nih.gov This method is valued for its efficiency in assembling the bicyclic system.
Furthermore, intramolecular cyclization reactions of 3-cyano-2-(organylmethylthio)pyridines have been employed to synthesize thieno[2,3-b]pyridine (B153569) derivatives, a closely related isomer. researchgate.net This strategy involves the alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles followed by base-catalyzed cyclization, often resulting in excellent yields and short reaction times. researchgate.net
Functionalization Strategies for the Thieno[2,3-c]pyridine Core
Once the core thieno[2,3-c]pyridine scaffold is assembled, further functionalization is often necessary to develop compounds with desired properties. A variety of strategies have been developed for this purpose.
One common approach is the acylation of amino groups on the thieno[2,3-b]pyridine ring system, a related isomer. sciforum.net For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides can be readily acylated with reagents like chloroacetyl chloride. sciforum.net The resulting α-chloroacetamides can then serve as versatile intermediates for further modifications, such as reaction with sodium azide (B81097) to form azidoacetamides or with morpholine (B109124) and sulfur to create thiomorpholides. sciforum.net
Oxidation reactions also provide a powerful tool for functionalizing the thienopyridine core. nih.gov Selective oxidation can lead to the formation of N-oxides, S-oxides, and sulfones, introducing new functional groups and altering the electronic properties of the molecule. nih.gov For example, the treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with commercial bleach can lead to an unusual oxidative dimerization, forming complex polyheterocyclic structures. nih.gov
Halogenation is another key functionalization technique. For instance, treatment of a thieno[2,3-c]pyridine with m-chloroperoxybenzoic acid (mCPBA) followed by phosphorus oxybromide (POBr3) can selectively introduce a bromine atom at the 7-position of the heterocyclic core. researchgate.net This halogenated derivative can then be used in cross-coupling reactions to introduce a wide range of substituents.
Modern and Advanced Synthetic Approaches
More recent synthetic methodologies have focused on improving the efficiency, sustainability, and scope of thieno[2,3-c]pyridine synthesis. These advanced approaches often utilize catalysis to achieve transformations that are difficult or impossible with classical methods.
Catalytic Methods in Thieno[2,3-c]pyridine Synthesis
Catalysis has become an indispensable tool in modern organic synthesis, and the preparation of thieno[2,3-c]pyridines is no exception. Both metal-based and metal-free catalytic systems have been developed to facilitate the construction and derivatization of this important scaffold.
A significant advancement in the synthesis of thieno[2,3-c]pyridine derivatives is the development of metal-free denitrogenative transformation reactions. nih.gov This strategy avoids the use of potentially toxic and expensive metal catalysts, making the process more environmentally friendly and cost-effective. nih.gov
One such method involves a three-step sequence starting from 2-acetylthiophene. nih.gov The key steps include a one-pot triazolization reaction, a semi-quantitative Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.gov This approach allows for the synthesis of a variety of 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-methyl esters in good yields under mild conditions. nih.gov The use of different nucleophiles, such as alcohols and carboxylic acids, during the denitrogenation step provides a convenient method for late-stage derivatization. nih.gov
The advantages of this metal-free approach include its cost-effectiveness, the use of readily available starting materials, and the ability to overcome the limitations of derivatization often encountered in conventional methods. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. While specific examples focusing solely on the derivatization of thieno[2,3-c]pyridine using organocatalysis are still emerging, the principles of organocatalysis are being applied to the synthesis and functionalization of related heterocyclic systems. For instance, base-catalyzed cyclizations are a common feature in the synthesis of thienopyridines. researchgate.netmdpi.com While often using stoichiometric amounts of base, the development of catalytic versions of these reactions using organic bases is an active area of research.
The broader field of organocatalysis offers significant potential for the asymmetric synthesis of chiral thienopyridine derivatives, which is of great interest for the development of new therapeutic agents.
Green Chemistry Principles and Sustainable Synthesisresearchgate.netgoogle.com
In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for thieno[2,3-c]pyridines. The aim is to develop environmentally benign processes that are efficient in terms of atom economy, reduce waste, and utilize less hazardous substances.
Solvent-Free and Water-Mediated Syntheses
The development of solvent-free and water-mediated synthetic methods for thieno[2,3-c]pyridines represents a significant advancement in sustainable chemistry. One notable approach involves a one-pot, three-component reaction for the synthesis of highly substituted thieno[2,3-b]pyridines, a related isomer, which can be adapted for the thieno[2,3-c]pyridine scaffold. This method utilizes readily available starting materials and proceeds under solvent-free conditions, often with high yields. mdpi.com For instance, the grinding of reactants in a mortar at room temperature has been shown to be an effective technique. mdpi.com
Water-mediated syntheses are also gaining traction. Although specific examples for thieno[2,3-c]pyridine hydrochloride are less common, the broader field of heterocyclic synthesis has demonstrated the feasibility of using water as a green solvent. These reactions often benefit from the hydrophobic effect, which can accelerate reaction rates and improve yields.
Microwave-Assisted and Photochemical Methods
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of thieno[2,3-c]pyridine derivatives. nih.govresearchgate.net This technique utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov For example, the microwave-assisted aromatization of precursor molecules has been successfully employed to produce novel thieno[2,3-c]pyridines in good yields within minutes. nih.gov Another study highlighted a facile and economic microwave-assisted synthesis of related triazolo thieno pyrimidines, which was significantly faster and, in some cases, higher yielding than traditional methods. researchgate.net
Photochemical methods, particularly those promoted by visible light, offer an environmentally friendly approach to the synthesis of thieno[2,3-b]pyridines, which can be conceptually extended to their [2,3-c] isomers. tandfonline.com A notable example is the visible light-promoted selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines to afford 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. tandfonline.com This method utilizes blue LEDs in an oxygen atmosphere at room temperature, generating the reactive selenium species in situ and resulting in good to excellent yields of the desired products. tandfonline.com
Asymmetric Synthesis and Chiral Resolution of Thieno[2,3-c]pyridine Derivatives
The synthesis of enantiomerically pure thieno[2,3-c]pyridine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. While specific literature on the asymmetric synthesis of this compound is limited, general strategies for asymmetric synthesis and chiral resolution are applicable.
Asymmetric synthesis can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, a chiral metal complex could catalyze a key bond-forming reaction, leading to an enantiomerically enriched product. Chiral resolution, on the other hand, involves the separation of a racemic mixture of thieno[2,3-c]pyridine derivatives. This can be accomplished through classical methods such as diastereomeric salt formation with a chiral resolving agent or through chromatographic techniques using a chiral stationary phase.
Chemo- and Regioselectivity in Thieno[2,3-c]pyridine Functionalizationresearchgate.nettandfonline.com
The functionalization of the thieno[2,3-c]pyridine scaffold requires precise control over chemo- and regioselectivity to introduce substituents at desired positions. The inherent reactivity of the fused ring system, with its electron-rich thiophene ring and electron-deficient pyridine ring, allows for selective transformations.
For example, electrophilic aromatic substitution reactions are expected to occur preferentially on the thiophene ring. Conversely, nucleophilic aromatic substitution reactions are more likely to take place on the pyridine ring, particularly if it bears a suitable leaving group. The regioselectivity of these reactions can be further influenced by the presence of existing substituents on the ring system. A convenient preparation of 2-substituted-thieno[2,3-c]pyridines has been achieved through the cyclization of a Schiff base formed from a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, with particularly good yields for 2-halogenated analogues. researchgate.net
Synthesis of Deuterated and Isotopically Labeled Thieno[2,3-c]pyridine Probes
Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards in quantitative analysis. The synthesis of deuterated and isotopically labeled thieno[2,3-c]pyridine probes can be achieved through various methods.
One common approach is to introduce the isotopic label at an early stage of the synthesis using a labeled starting material. For example, a deuterated thiophene derivative could be used as a precursor in the construction of the thieno[2,3-c]pyridine ring system. Another strategy involves hydrogen isotope exchange (HIE) on the pre-formed thieno[2,3-c]pyridine scaffold. nih.gov This can be accomplished using a deuterium source, such as D₂O or D₂ gas, often in the presence of a catalyst. Recent advancements in nitrogen isotope exchange based on a Zincke activation strategy offer a novel pathway to access ¹⁵N-labeled pyridines and related heterocycles, a technology that could be adapted for thieno[2,3-c]pyridines. nih.govchemrxiv.org This method has shown promise for late-stage isotopic labeling of complex pharmaceutical derivatives. nih.gov
Mechanistic Investigations of Reactions Involving Thieno 2,3 C Pyridine Hydrochloride
Elucidation of Reaction Pathways in Thieno[2,3-c]pyridine (B153571) Synthesis
The synthesis of the thieno[2,3-c]pyridine scaffold, a significant heterocyclic system in medicinal chemistry, has been approached through various reaction pathways. These strategies generally involve the construction of either the pyridine (B92270) or the thiophene (B33073) ring onto a pre-existing thiophene or pyridine derivative, respectively. nih.gov
One prominent method is a modification of the Pomeranz–Fritsch reaction. thieme-connect.comnih.gov This approach has been utilized in a multi-step synthesis starting from a thiophenecarboxaldehyde. thieme-connect.comresearchgate.net The initial step involves the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (B89532) to form a Schiff base. thieme-connect.comresearchgate.net Subsequent cyclization, often facilitated by an acid catalyst, leads to the formation of the thieno[2,3-c]pyridine ring system. thieme-connect.comresearchgate.net
A more recent, metal-free approach involves a three-step synthesis culminating in an acid-mediated denitrogenative transformation. nih.govnih.gov This pathway begins with a one-pot triazolization reaction to form a 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole intermediate. nih.govnih.gov This is followed by a modified Pomeranz–Fritsch cyclization to yield a thieno[2,3-c] nih.govthieme-connect.comresearchgate.nettriazolo[1,5-ɑ]pyridine compound. nih.govnih.gov The final step is an acid-mediated denitrogenative cyclization that produces the thieno[2,3-c]pyridine derivatives in good yields. nih.govnih.gov This method offers advantages such as being environmentally friendly, cost-effective, and utilizing readily available starting materials. nih.gov
Another strategy involves the Gewald reaction, which is used to synthesize 2-aminothiophene derivatives that can then be further manipulated to form the fused pyridine ring. nih.gov For instance, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can be synthesized via the Gewald reaction of ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur. nih.gov
Furthermore, one-pot syntheses have been developed for certain substituted thieno[2,3-c]pyridines. For example, the reaction of aryl 3-bromopyridin-4-yl ketones with sodium sulfide (B99878) followed by treatment with brominated electrophiles and sodium hydride affords 2,3-disubstituted thieno[2,3-c]pyridines. researchgate.net
The optimization of reaction conditions is crucial for achieving good yields. For the denitrogenative transformation method, various catalysts and solvents have been studied. Trifluoromethanesulfonic acid (TfOH) as a catalyst and 1,2-dichloroethane (B1671644) (DCE) as a solvent were found to be optimal for certain transformations. nih.gov
Role of Intermediates in Thieno[2,3-c]pyridine Transformations
Intermediates play a pivotal role in the transformation and derivatization of the thieno[2,3-c]pyridine core. In the metal-free synthesis route, the fused thieno[2,3-c] nih.govthieme-connect.comresearchgate.nettriazolo[1,5-ɑ]pyridine is a key intermediate. nih.govnih.gov The acid-mediated denitrogenation of this intermediate is the final and crucial step in forming the thieno[2,3-c]pyridine ring. nih.govnih.gov The reaction of this triazole intermediate with various nucleophiles allows for the introduction of different substituents at the 7-position of the thieno[2,3-c]pyridine ring system through a nucleophilic insertion mechanism. nih.gov
For instance, when alcohols or phenols are used as nucleophiles, 7-(substituted methyl)thieno[2,3-c]pyridines are formed. nih.gov Carboxylic acids as nucleophiles lead to the formation of thieno[2,3-c]pyridine-7-ylmethyl esters. nih.gov When nitrile compounds are employed as nucleophiles, a transannulation reaction occurs, likely proceeding through a nitrilium intermediate , which then recyclizes with the pyridine nitrogen to yield imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives. nih.gov
In the Pomeranz-Fritsch type synthesis, the initial Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal is the primary intermediate. thieme-connect.comresearchgate.net Its subsequent cyclization is the key ring-forming step. thieme-connect.comresearchgate.net
In the synthesis of more complex derivatives, such as those prepared via the Gewald reaction, an intermediate like diethyl 2-(chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is formed by reacting the initial 2-aminothiophene product with chloroacetyl chloride. nih.gov This intermediate then serves as a scaffold for further modifications. nih.gov
The table below summarizes the key intermediates and their roles in the synthesis and transformation of thieno[2,3-c]pyridines.
| Intermediate | Precursor(s) | Subsequent Reaction | Final Product Class |
| Thieno[2,3-c] nih.govthieme-connect.comresearchgate.nettriazolo[1,5-ɑ]pyridine | 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole | Acid-mediated denitrogenative transformation with nucleophiles | 7-substituted thieno[2,3-c]pyridines |
| Nitrilium ion | Thieno[2,3-c] nih.govthieme-connect.comresearchgate.nettriazolo[1,5-ɑ]pyridine and nitrile | Recyclization with pyridine nitrogen | Imidazo[1,5-ɑ]thieno[2,3-c]pyridines |
| Schiff Base | 2-Thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal | Acid-catalyzed cyclization | Thieno[2,3-c]pyridines |
| Diethyl 2-(chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate and chloroacetyl chloride | Nucleophilic substitution | Substituted thieno[2,3-c]pyridine derivatives |
Kinetic and Thermodynamic Studies of Thieno[2,3-c]pyridine Reactions
While detailed kinetic and thermodynamic data for the synthesis of thieno[2,3-c]pyridine hydrochloride itself are not extensively reported in the provided context, the optimization of reaction conditions for its synthesis provides insight into the factors influencing reaction rates and equilibria.
In the metal-free synthesis of thieno[2,3-c]pyridine derivatives via a denitrogenative transformation, a study on the optimization of reaction conditions was performed. nih.gov This study systematically varied the catalyst, solvent, temperature, and reaction time to maximize the yield of the product, 7-(butoxymethyl)thieno[2,3-c]pyridine. The results, summarized in the table below, indicate that the choice of catalyst and solvent has a significant impact on the reaction's efficiency, which is a reflection of the underlying kinetics.
Optimization of Reaction Conditions for the Synthesis of 7-(butoxymethyl)thieno[2,3-c]pyridine nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 60 |
PTSA = para-toluenesulfonic acid; TfOH = trifluoromethanesulfonic acid; 1,2-DCE = 1,2-dichloroethane.
The data clearly show that trifluoromethanesulfonic acid (TfOH) is a more effective catalyst than para-toluenesulfonic acid (PTSA) under these conditions, leading to significantly higher yields. nih.gov This suggests that the activation energy for the reaction is lower in the presence of the stronger acid, TfOH. The solvent also plays a crucial role, with 1,2-dichloroethane (DCE) providing the best results among those tested. nih.gov The reaction temperature was also a factor, with a higher temperature not necessarily leading to a better yield, indicating a potential for side reactions or decomposition at elevated temperatures. While these are not formal kinetic studies providing rate constants, they offer valuable practical information about the reaction's thermodynamics and kinetics, guiding the selection of optimal conditions for synthesis.
Further kinetic studies on specific reactions, such as the plasma pharmacokinetic profile of certain thieno[2,3-b]pyridine (B153569) derivatives (a related isomer), have been conducted to understand their clearance and uptake, which involves kinetic principles. nih.gov However, detailed kinetic parameters for the formation of the thieno[2,3-c]pyridine ring system are not available in the provided search results.
Structure Activity Relationship Sar Studies and Molecular Design of Thieno 2,3 C Pyridine Derivatives
Design Principles for Thieno[2,3-c]pyridine-Based Compounds
The development of thieno[2,3-c]pyridine (B153571) derivatives is often guided by established medicinal chemistry principles, including scaffold hopping, bioisosteric replacement, and rational design based on specific biological targets.
Scaffold Hopping and Bioisosteric Replacements in Thienopyridine Libraries
Scaffold hopping and bioisosteric replacement are key strategies in drug discovery to identify novel molecular frameworks with improved properties. The thieno[2,3-d]pyrimidine (B153573) scaffold, a related isomer, is considered a bioisostere of purine (B94841) bases like adenine, which are fundamental components of DNA and RNA. nih.gov This bioisosteric relationship provides a rationale for its use in developing agents that interact with purine-binding sites in enzymes and receptors.
In a similar vein, the thienopyrrole scaffold has been investigated as a potential bioisostere for the indole (B1671886) nucleus found in tryptamines. nih.gov Studies have shown that while the electronic character of the thiophene (B33073) ring differs from the phenyl ring in indole, thienopyrrole can act as a potent bioisostere for compounds targeting the serotonin (B10506) 5-HT1A receptor. nih.gov This highlights how subtle changes in the heterocyclic core can fine-tune receptor interactions. The thieno[2,3-c]pyridine core itself can be seen as a product of scaffold annulation, where a thiophene ring is fused to a pyridine (B92270) scaffold, a common motif in many pharmacologically active compounds.
Rational Design Based on Target Interactions
Rational drug design for thieno[2,3-c]pyridine derivatives frequently involves targeting specific enzymes implicated in disease, particularly protein kinases. Among the isomers of thienopyridine, the thieno[2,3-c]pyridine skeleton has attracted significant attention in activity studies due to its presence in the core structure of various kinase inhibitors. nih.gov
For instance, a novel series of c-Src inhibitors was developed based on a 3-amino-thieno[2,3-b]pyridine hit discovered through high-throughput screening. drugbank.com Subsequent molecular modeling and X-ray crystallography of an active compound enabled researchers to understand its binding orientation within the ATP hydrophobic pocket of the enzyme, guiding the synthesis of new analogs with enhanced inhibitory efficiency. drugbank.com Similarly, thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of PI3K, maintaining the common pharmacophoric features of known potent inhibitors. nih.gov This targeted approach has also been applied to develop inhibitors for other kinases, such as PIM-1, by designing molecules that fit into the enzyme's active site. nih.gov
Exploration of Substituent Effects on Biological Activity
The biological activity of thieno[2,3-c]pyridine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for designing more potent and selective compounds.
Electronic and Steric Parameters in SAR Analysis
The electronic properties and size of substituents play a pivotal role in the interaction of thieno[2,3-c]pyridine derivatives with their biological targets. For the related thieno[2,3-b]pyridin-4-one scaffold, SAR studies revealed that a hydroxyalkylamido moiety on a 2-phenyl ring is functionally equivalent to an alkylureido group, suggesting that this part of the molecule is likely involved in hydrogen bonding interactions where the specific nature of the group is less critical than its ability to act as a hydrogen bond donor/acceptor. nih.gov
In the development of c-Src inhibitors based on the thieno[2,3-b]pyridine (B153569) scaffold, SAR studies shed light on the role played by substituents on the thienopyridine ring and the impact of other aromatic moieties in the molecule when interacting with the enzyme. drugbank.com For a series of thieno[2,3-d]pyrimidines designed as PI3K inhibitors, derivatives with a 3-hydroxyl substitution on a phenyl ring at the 2-position showed good enzymatic activity. nih.gov However, moving the hydroxyl group from the meta (3-position) to the para (4-position) resulted in decreased inhibitory activity, highlighting the sensitivity of the binding pocket to the electronic and steric placement of substituents. nih.gov
Lipophilicity and Hydrogen Bonding Contributions to Activity
Lipophilicity and hydrogen bonding are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties. In the design of anti-proliferative thieno[2,3-b]pyridines, it was found that appending large lipophilic groups to the pyridine ring enhanced biological activity. nih.gov This strategy was further refined by tethering aryl groups to the C-5 position, which was shown to target an adjacent lipophilic pocket in the putative target enzyme, phosphoinositide phospholipase C (PI-PLC), resulting in compounds with potent activity in the nanomolar range. nih.gov
Molecular docking studies have consistently highlighted the importance of hydrogen bonding. For a thieno[2,3-b]pyridine-based inhibitor of PLC-γ, the amino acids His356, Glu341, Arg549, and Lys438 in the active site were identified as being involved in crucial hydrogen bonding interactions with the ligand. rsc.org Similarly, for PI3K inhibitors, docking studies revealed key hydrogen bonds formed with amino acid residues like Val882 and Asp964, in addition to hydrophobic interactions. nih.gov The presence of a hydroxyl group on a phenyl substituent often enhances activity by providing an additional hydrogen bonding opportunity. nih.gov
| Compound | Core Structure | R Group (at position 2) | % Inhibition PI3Kβ (at 10µM) | % Inhibition PI3Kγ (at 10µM) |
|---|---|---|---|---|
| IIIa | 5-methyl-6-carboxylate | 3-hydroxyphenyl | 62% | 70% |
| VIb | 5,6-tetramethylene | 3-hydroxyphenyl | 72% | 84% |
| VIc | 5,6-tetramethylene | 4-hydroxyphenyl | 50% | - |
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of a molecule is a critical factor that dictates its ability to bind to a biological target. The planarity of the thieno[2,3-b]pyridine scaffold can lead to strong intermolecular π-stacking interactions, which contributes to high crystal packing energy and consequently, poor aqueous solubility. mdpi.com One strategy to overcome this has been to introduce 'prodrug-like' moieties, such as ester and carbonate groups. These bulky groups disrupt the planarity of the molecule, leading to a lower energy crystal structure, which can increase solubility and improve the intracellular concentration of the active compound. mdpi.com
Molecular modeling and conformational analysis are essential tools for understanding how these molecules fit into their binding sites. For thieno[2,3-b]pyridin-4-one based LHRH receptor antagonists, molecular conformation studies were integral to the design and optimization process. nih.gov Docking studies of various thienopyridine derivatives have repeatedly been used to rationalize observed biological activities. For example, the potent activity of PIM-1 kinase inhibitors was consistent with their predicted binding modes in the kinase's active site. nih.gov These in silico methods allow for the visualization of ligand orientation and key interactions, such as hydrogen bonds and occupation of lipophilic pockets, within the target's active site, providing a structural basis for the observed SAR and guiding further molecular design. drugbank.comrsc.org
Pharmacological and Biological Activity Profiling of Thieno 2,3 C Pyridine Derivatives Pre Clinical Research Focus
In Vitro Biological Screening Methodologies
In vitro methodologies are fundamental to the initial characterization of thieno[2,3-c]pyridine (B153571) derivatives. These techniques utilize cell-free systems and cellular assays to determine the compounds' biological targets and cellular effects.
Target Identification and Validation in Cell-Free Systems
Identifying the specific molecular targets of thieno[2,3-c]pyridine derivatives is a critical first step in understanding their mechanism of action. Virtual high-throughput screening (vHTS) has been instrumental in the initial discovery of the anticancer potential of the broader thienopyridine class, identifying them as potential modifiers of phospholipase C (PLC) isoforms nih.govmdpi.com.
A more direct approach to target identification involves chemical proteomics. For instance, a thieno[2,3-d]pyrimidine (B153573) derivative was modified to include a biotin tag, creating a probe molecule. This probe was used in biotin-streptavidin affinity purification with cancer cell lysates. Subsequent analysis by mass spectrometry identified tubulin as the primary protein target, which was further validated by demonstrating the compound's direct binding to tubulin both in vitro and in vivo nih.gov.
Computational methods also play a significant role. Molecular docking and X-ray crystallography studies have been used to hypothesize and confirm the orientation and interactions of thieno[2,3-b]pyridine (B153569) derivatives within the ATP hydrophobic pocket of enzymes like the c-Src non-receptor tyrosine kinase nih.govdrugbank.com. Similarly, in silico molecular docking has been employed to predict the interaction of thieno[2,3-c]pyridine derivatives with the heat shock protein 90 (Hsp90) mdpi.comresearchgate.net.
Enzyme Inhibition Assays and Receptor Binding Studies
Once potential targets are identified, enzyme inhibition assays and receptor binding studies are conducted to quantify the potency and selectivity of the compounds. Thienopyridine derivatives have been evaluated against a wide array of enzymatic targets.
Protein Kinases: Several series of thieno[2,3-b]pyridine analogues have been screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K), with the most active compound showing an IC50 of 170 nM nih.gov. Derivatives have also been developed as potent inhibitors of the c-Src non-receptor tyrosine kinase nih.govdrugbank.com. Furthermore, certain thieno[2,3-d]pyrimidine derivatives have been evaluated for their inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms α, β, and γ nih.govgoogle.com.
Other Enzymes: Research into benzothieno[2,3-c]pyridines identified them as non-steroidal inhibitors of the CYP17 enzyme nih.gov. Other studies have explored the inhibition of tyrosyl-DNA phosphodiesterase I (TDP1), a DNA repair enzyme, by thieno[2,3-b]pyridines nsc.runih.gov.
Receptor Binding: Studies on thieno[3,2-c]pyridine (B143518) derivatives revealed a potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine D2 receptor, suggesting potential applications in neuroscience nih.gov.
| Compound Class | Target | Key Findings | Citation |
|---|---|---|---|
| Thieno[2,3-c]pyridine derivatives | Hsp90 | Identified as potential inhibitors through in silico molecular docking. | mdpi.comresearchgate.net |
| Benzothieno[2,3-c]pyridines | CYP17 | Act as non-steroidal inhibitors; compound 5c suppressed enzyme activity to 15.80 nM in a mice prostate cancer model. | nih.gov |
| Thieno[2,3-b]pyridine analogues | eEF2-K | Compound 34 demonstrated an in vitro IC50 of 170 nM. | nih.gov |
| Thieno[2,3-b]pyridines | c-Src Kinase | Demonstrated efficient enzymatic inhibition. | nih.govdrugbank.com |
| Thieno[2,3-d]pyrimidine derivatives | PI3K (β and γ isoforms) | Compounds IIIa and VIb showed good enzymatic inhibition (62-84%) at 10 µM. | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (3n) | Tubulin | Inhibited tubulin polymerization in a dose-dependent manner. | nih.gov |
| Thieno[3,2-c]pyridine derivatives | Serotonin 5-HT1/5-HT2 Receptors | Showed potent binding affinity. | nih.gov |
Cellular Assays for Thieno[2,3-c]pyridine-Mediated Effects
Cellular assays are crucial for determining how enzyme inhibition or receptor binding translates into a biological effect at the cellular level. These assays measure effects on cell viability, proliferation, and specific signaling pathways.
Cell Proliferation and Cytotoxicity: Thieno[2,3-c]pyridine derivatives have been screened for anticancer activity against numerous human cancer cell lines. For example, compound 6i showed potent inhibition against head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively mdpi.comresearchgate.net. Other thienopyridine derivatives have demonstrated significant cytotoxic effects against bladder cancer (T24), prostate cancer (PC3, DU145), ovarian cancer (SK-OV-3), and hepatocellular carcinoma (HepG-2) cells nih.govnsk.hrnih.govekb.eg.
Cell Cycle and Apoptosis: Mechanistic studies have revealed that these compounds can modulate cell cycle progression. Thieno[2,3-c]pyridine derivative 6i was found to induce G2 phase arrest mdpi.comresearchgate.net. Similarly, other derivatives promote G2/M arrest in prostate cancer cells and induce apoptosis nih.gov. The induction of apoptosis has been confirmed as a primary mechanism of cell death in studies on cervical and ovarian cancer cell lines nih.govnih.gov.
Signaling Pathways: The effects of these compounds are linked to the disruption of key cellular processes. For instance, the inhibition of tubulin polymerization by a thieno[2,3-d]pyrimidine derivative leads to the activation of the spindle assembly checkpoint (SAC) and subsequent cell cycle arrest nih.gov. In cervical cancer cells, treatment with a thieno[2,3-b]pyridine resulted in altered mitochondrial morphology, suggesting an impact on cellular metabolism and energy production nih.gov.
| Compound/Derivative | Cell Line(s) | Observed Effect | Citation |
|---|---|---|---|
| Thieno[2,3-c]pyridine (6i) | HSC3, T47D, RKO | Potent growth inhibition (IC50 = 10.8 - 12.4 µM); G2 phase arrest. | mdpi.comresearchgate.net |
| Thieno[2,3-b]pyridines | Prostate Cancer (PC3) | Inhibited proliferation and motility; promoted G2/M arrest and apoptosis. | nih.gov |
| Thieno[2,3-d]pyrimidine (3n) | Lung Cancer (A549) | Cytotoxic effect (IC50 = 4.87 µM); induced G2/M arrest via SAC activation. | nih.gov |
| Thieno[2,3-b]pyridine (Compound 1) | Cervical Cancer (HeLa, SiHa) | Dose-dependent reduction in cell proliferation; induced apoptosis. | nih.gov |
| Thieno[2,3-b]pyridine (Compound 1) | Ovarian Cancer (SK-OV-3, OVCAR-3) | Cytotoxic (IC50 = 5.0 - 5.5 µM); significant increase in apoptotic cells. | nih.gov |
In Vivo Efficacy Studies in Animal Models (Pharmacological Efficacy)
Following promising in vitro results, select compounds are advanced to in vivo studies using animal models to assess their pharmacological efficacy.
Assessment of Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are used to demonstrate that the compound is engaging its target in a living organism and eliciting a biological response. In a preclinical study of non-steroidal CYP17 inhibitors, the administration of a benzothieno[2,3-c]pyridine derivative to a mouse prostate cancer model resulted in the suppression of the CYP17 enzyme and a corresponding decrease in plasma testosterone levels nih.gov. These measurements serve as direct evidence of the compound's mechanism of action in vivo.
Dose-Response Relationships in Pre-clinical Models
Establishing a dose-response relationship is key to understanding the therapeutic potential of a compound. Studies on tetrahydrobenzo nih.govnsk.hrthieno[2,3-c]pyridine derivatives demonstrated that they were able to decrease plasma testosterone levels in a dose-dependent manner nih.gov. In a mouse xenograft study involving a thieno[2,3-b]pyridine derivative, while the reduction in tumor size was not statistically significant, the results were described as encouraging, providing a basis for further optimization and investigation nsc.ru. These studies are essential for identifying a potential therapeutic window for future clinical development.
Investigation of Molecular Mechanisms of Action (MOA)
The therapeutic potential of thieno[2,3-c]pyridine derivatives is fundamentally linked to their interactions with specific biological targets. Elucidating the molecular mechanisms of action (MOA) is a critical aspect of preclinical research, providing insights into how these compounds exert their pharmacological effects at a molecular level. This involves a combination of computational and experimental approaches to identify target proteins, understand the nature of the chemical interactions, and map the downstream cellular signaling pathways that are modulated. Investigations have focused on targets such as protein kinases and molecular chaperones, which are pivotal in cell signaling, proliferation, and survival.
Protein-Ligand Interaction Studies
Computational molecular docking has been a key tool in predicting and analyzing the binding of thieno[2,3-c]pyridine derivatives to their protein targets. These in silico studies help to visualize the binding modes and identify the crucial molecular interactions that stabilize the protein-ligand complex, guiding the optimization of lead compounds.
One area of investigation has been the anticancer potential of thieno[2,3-c]pyridines through the inhibition of Heat shock protein 90 (Hsp90). nih.govresearchgate.net Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer progression. Molecular docking studies have been performed to understand how synthesized thieno[2,3-c]pyridine derivatives bind to the ATP-binding pocket of Hsp90. For instance, studies on compound 6i revealed crucial molecular interactions within the Hsp90 active site. nih.govresearchgate.net
Similarly, research on the related thieno[2,3-b]pyridine scaffold has provided insights into protein-ligand interactions with targets like phosphoinositide phospholipase C (PI-PLC). nih.gov Docking studies of these compounds into the mammalian PI-PLC-δ1 crystal structure have shown numerous π and hydrogen bond interactions around the core thienopyridine structure. nih.gov For example, specific substitutions on the arylcarboxamide ring were found to form hydrogen bonds with key amino acid residues such as LEU389 and LYS440. nih.gov These studies, while on a different isomer, highlight the utility of computational methods in understanding how the thienopyridine core can be oriented within a binding site to achieve potent inhibition.
Table 1: Summary of Molecular Docking Interactions for Thieno[2,3-c]pyridine Derivative 6i with Hsp90 nih.govresearchgate.net
| Interaction Type | Key Amino Acid Residues Involved |
| Hydrogen Bonding | Not explicitly detailed in the provided search results. |
| Hydrophobic Interactions | Not explicitly detailed in the provided search results. |
| Other Interactions | Crucial molecular interactions were indicated. nih.govresearchgate.net |
Pathway Analysis of Thieno[2,3-c]pyridine Interventions (e.g., NF-κB, PI3K)
Beyond direct protein binding, preclinical research aims to understand how thieno[2,3-c]pyridine derivatives modulate entire signaling pathways. By inhibiting a key protein, these compounds can trigger a cascade of downstream effects, altering cellular processes like proliferation, apoptosis, and inflammation.
One identified target for a selective thieno[2,3-c]pyridine inhibitor is COT (also known as Tpl2), a MAP3 kinase. nih.gov COT kinase is a critical regulator of the ERK/MAP kinase pathway, which in turn controls the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.govresearchgate.net By blocking COT, thieno[2,3-c]pyridine inhibitors can effectively suppress this inflammatory signaling cascade, providing a potential therapeutic strategy for inflammatory diseases like rheumatoid arthritis. nih.gov
Furthermore, the closely related thieno[2,3-d]pyrimidine scaffold has been extensively studied for its role in targeting the Phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. nih.govsemanticscholar.org Thieno[2,3-d]pyrimidine derivatives have been designed as PI3K inhibitors, and their activity against various PI3K isoforms has been evaluated. nih.govnih.gov For example, compound VIb demonstrated significant enzymatic inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.govsemanticscholar.org This research into a related heterocyclic system underscores the potential for thienopyridine-based compounds to modulate the crucial PI3K signaling pathway.
Table 2: Enzymatic Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives Against PI3K Isoforms nih.govsemanticscholar.org
| Compound | Target Isoform | % Inhibition at 10 µM |
| IIIa | PI3Kβ | 62% |
| IIIa | PI3Kγ | 70% |
| VIb | PI3Kβ | 72% |
| VIb | PI3Kγ | 84% |
| IIIk | PI3Kγ | 48% |
| VIc | PI3Kβ | 50% |
Selectivity Profiling Against Off-Targets (Pre-clinical)
A crucial component of preclinical profiling is determining the selectivity of a compound. While potent activity against the intended target is desired, interactions with other proteins, known as off-targets, can lead to unforeseen side effects or provide opportunities for drug repositioning. Therefore, understanding the selectivity profile of thieno[2,3-c]pyridine derivatives is essential.
Kinome profiling of some thienopyrimidine derivatives developed as Tpl2 (COT) kinase inhibitors has suggested good selectivity. researchgate.net However, the broader class of thienopyridines has been implicated in interactions with a range of other biological targets. For the related thieno[2,3-b]pyridine scaffold, potential off-target interactions have been noted. mdpi.com These include enzymes and receptors from different families, highlighting the importance of comprehensive screening. mdpi.commdpi.com
Potential off-targets identified for the thienopyridine class include:
Tyrosyl-DNA phosphodiesterase I (TDP1) mdpi.com
A2A receptor antagonists (A2AAR) mdpi.com
G-protein coupled receptors (GPCRs) mdpi.commdpi.com
Copper-trafficking protein Atox mdpi.com
Computational Chemistry and Molecular Modeling Studies of Thieno 2,3 C Pyridine Hydrochloride
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, FMO)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are employed to analyze the electronic structure, reactivity, and stability of thieno[2,3-c]pyridine (B153571) derivatives. researchgate.netnih.gov
DFT calculations provide a way to investigate the electron density distribution, molecular electrostatic potential (MEP), and other electronic properties. youtube.comyoutube.com For instance, DFT studies on thieno[2,3-d]pyrimidine (B153573) derivatives, a closely related scaffold, have been used to elucidate their structural and electronic properties, which are crucial for their biological activity. nih.gov These calculations help in understanding how substituents on the thienopyridine core can modulate the electronic environment and, consequently, the molecule's interaction with biological targets.
FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. In studies of various heterocyclic systems, FMO analysis has helped to understand charge transfer interactions within the molecule and with its receptor. For thieno[2,3-c]pyridine analogues, this analysis can predict sites susceptible to nucleophilic or electrophilic attack, guiding the synthesis of new derivatives with desired reactivity profiles.
Molecular Docking and Scoring in Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This method is extensively used to screen virtual libraries of compounds and to hypothesize the binding mode of newly synthesized molecules, including thieno[2,3-c]pyridine derivatives. nih.govacs.org
In numerous studies, thieno[2,3-c]pyridine and its related thienopyrimidine analogues have been docked into the active sites of various protein targets, such as kinases and other enzymes implicated in cancer. nih.govnih.govnih.gov For example, in silico molecular docking was used to understand the binding of thieno[2,3-c]pyridine derivatives to the Hsp90 protein, a key target in cancer therapy. nih.gov The docking results revealed crucial molecular interactions, helping to rationalize the observed biological activities. nih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's binding pocket and use a scoring function to rank them. These scores estimate the binding affinity. For a series of thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2, docking studies showed that the thienopyrimidine moiety often orients towards the hinge region of the kinase, forming key hydrogen bonds and hydrophobic interactions. nih.gov
Table 1: Examples of Molecular Docking Studies on Thieno[2,3-c]pyridine Analogues
| Target Protein | Software/Method | Key Findings |
|---|---|---|
| Hsp90 | In silico molecular docking | Identified plausible binding modes to understand anticancer activity. nih.gov |
| VEGFR-2 | Molecular docking | Showed the thieno[2,3-d]pyrimidine moiety interacting with the hinge region (Cys917). nih.gov |
| PI3K | C-DOCKER | Revealed key hydrogen bond interactions with residues like Val848. nih.gov |
| EGFR | Molecular docking | Showed the pyrimidine-N4 acting as a hydrogen bond acceptor with Met769. nih.gov |
| c-Met | Molecular docking | Used to interpret the structure-activity relationship of dual inhibitors. nih.gov |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations are crucial for validating docking poses and understanding the flexibility of both the ligand and the protein. biorxiv.org
For thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2, MD simulations have been employed to confirm the stability of the predicted binding modes. nih.gov These simulations track the atomic movements over a specific period, allowing for the analysis of parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. Persistent hydrogen bonds and stable hydrophobic interactions observed during MD simulations provide stronger evidence for the proposed binding mode. A study on VEGFR-2 inhibitors found that the complex with a potent thieno[2,3-d]pyrimidine derivative remained stable throughout the simulation, confirming the favorable binding interactions predicted by docking. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling of Thieno[2,3-c]pyridine Libraries (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov For libraries of thieno[2,3-c]pyridine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govresearchgate.net
These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.
CoMFA calculates steric and electrostatic fields around the molecules.
CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govresearchgate.net
In a study on thieno[2,3-d]pyrimidin-4(3H)-ones as antihistaminic agents, CoMFA and CoMSIA models were developed. nih.gov The CoMFA model highlighted the importance of steric and electrostatic fields, while the CoMSIA model also identified hydrophobic and hydrogen bond acceptor fields as being influential. nih.gov Similarly, for a series of thieno-pyrimidine derivatives targeting VEGFR3 in triple-negative breast cancer, robust CoMFA and CoMSIA models were established, providing insights for designing novel inhibitors. nih.gov The statistical reliability of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov
Table 2: Statistical Results from 3D-QSAR Studies on Thienopyrimidine Derivatives
| Study Focus | Method | q² (Cross-validated) | r² (Non-cross-validated) |
|---|---|---|---|
| Antihistaminic (H1) Activity nih.gov | CoMFA | 0.514 | 0.925 |
| Antihistaminic (H1) Activity nih.gov | CoMSIA | 0.541 | 0.862 |
| VEGFR3 Inhibition nih.gov | CoMFA | 0.818 | 0.917 |
| VEGFR3 Inhibition nih.gov | CoMSIA | 0.801 | 0.897 |
Virtual Screening and De Novo Design of Thieno[2,3-c]pyridine Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. rsc.org The thieno[2,3-c]pyridine scaffold can serve as a starting point for these campaigns. Docking-based virtual screening, for example, can efficiently filter large databases to find novel compounds that fit the binding site of a target protein. youtube.com
De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch. These methods can build a molecule atom-by-atom or fragment-by-fragment within the constraints of a target's active site. This approach can lead to the design of entirely new thieno[2,3-c]pyridine analogues with optimized binding and desired properties. For instance, a virtual screen of thieno[2,3-b]pyridine (B153569) analogues against a phosphoinositide specific-phospholipase C (PLC) model resulted in the identification of four compounds with increased specificity against leukemia cell lines. rsc.org
Prediction of ADME Parameters (Computational/Theoretical)
The success of a drug candidate depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational methods are now routinely used to predict these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles.
For thieno[2,3-c]pyridine derivatives, various in silico tools can predict key ADME parameters. nih.gov Studies have utilized software like SwissADME to evaluate properties such as:
Lipophilicity (LogP): Affects solubility and membrane permeability.
Water Solubility: Crucial for absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts oral bioavailability.
Drug-likeness: Evaluates compliance with established rules like Lipinski's Rule of Five.
Metabolic Stability: Predicts susceptibility to metabolism by cytochrome P450 enzymes.
In a study of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, in silico ADME predictions were conducted to establish the drug-likeness of the synthesized compounds. nih.gov Similarly, computational ADMET (ADME and Toxicity) studies were performed on thieno[2,3-d]pyrimidine derivatives to evaluate their potential for further drug development. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Thieno[2,3-c]pyridine hydrochloride |
| Thieno[2,3-c]pyridine |
| Thieno[2,3-d]pyrimidine |
| Thieno[2,3-d]pyrimidin-4(3H)-one |
| Thieno[2,3-b]pyridine-5-carbonitrile |
| 2-chloro-thieno[3,2-c]pyridine |
| 5-(3,4-dihydroxy-phenacyl)-thieno[3,2-c]-pyridinium chloride |
| NVP-BEP800 |
| GDC-0941 |
| PI-103 |
| Erlotinib |
| Sorafenib |
| Abemaciclib |
| Palbociclib |
| Ribociclib |
| Cyclopenta nih.govresearchgate.netthieno[2,3-d] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-9(6H)-one |
| Imidazo[1,5‐ɑ]thieno[2,3‐c]pyridine |
| Tetrazolopyrimidothienopyrimidine |
Advanced Analytical Methodologies for Thieno 2,3 C Pyridine Research
Spectroscopic Characterization Techniques in Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of thieno[2,3-c]pyridine (B153571) compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are instrumental in the characterization of thieno[2,3-c]pyridine derivatives. researchgate.netnih.gov
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in the ¹H NMR spectrum of a 2-amino-4-methyl-1-benzothiophene-3-carboxylate, a precursor to some thieno[2,3-c]pyrimidine systems, the disappearance of signals in the δ 1.54-3.17 ppm range and the appearance of aromatic protons between δ 6.98-7.43 ppm, along with a singlet for benzylic protons at δ 2.38 ppm, confirms aromatization. nih.gov
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shifts in ¹³C NMR spectra for thieno[2,3-b]- and thieno[3,2-b]pyridines and their derivatives have been extensively reported. researchgate.net These studies show that the position of a substituent on the thienopyridine ring can be precisely assigned. researchgate.net For example, in the ¹³C NMR spectra of 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide, the signal of the keto carbon appears at δ 197.3–197.4 ppm. nih.gov
The yields of synthesized thieno[2,3-c]pyridine derivatives can also be determined by NMR analysis using an internal standard like 1,3,5-trimethoxybenzene. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thieno[2,3-c]pyridine Derivatives and Precursors
| Compound | Nucleus | Chemical Shift (δ ppm) | Assignment | Reference |
| Diethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | ¹³C | 155.67, 165.49, 168.36 | C=O of ester, C=O of amide, C-2 of thiophene (B33073) | mdpi.com |
| Diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | ¹³C | 155.68, 165.24, 169.39 | C=O of ester, C=O of amide, C-2 of thiophene | mdpi.com |
| 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide | ¹³C | 197.3–197.4 | Keto carbons | nih.gov |
| Ethyl 2-amino-4-methyl-1-benzothiophene-3-carboxylate | ¹H | 6.98-7.43 | Aromatic protons | nih.gov |
| Ethyl 2-amino-4-methyl-1-benzothiophene-3-carboxylate | ¹H | 2.38 | Benzylic protons | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govmdpi.com
For example, in the characterization of diethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, HRMS (ESI-TOF) calculated the [M+H]⁺ ion at 453.2093, with the found value being 453.2166. mdpi.com Similarly, for diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, the calculated [M+H]⁺ was 424.1828 and the found value was 424.1900. mdpi.com
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For instance, studies on 2,4-substituted thieno[3,2-d]pyrimidines under positive ion electrospray ionization collision-induced dissociation ((+)-ESI-CID) revealed complex and analytically useful fragmentation behaviors. researchgate.net The protonated molecules first lose a neutral fragment of C₂H₄O₂ (MS²), and the resulting ion then undergoes a series of neutral molecule fragmentations from the amino acid methyl ester substituent. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for Thieno[2,3-c]pyridine Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| Diethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | ESI-TOF [M+H]⁺ | 453.2093 | 453.2166 | mdpi.com |
| Diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | ESI-TOF [M+H]⁺ | 424.1828 | 424.1900 | mdpi.com |
| 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide | HRMS | C₁₉H₁₆³⁷ClN₃NaO₂S requires 410.0519 | 410.0550 | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups within a molecule. nih.govnih.gov
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies. For example, in the IR spectra of 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamides, the stretching vibrations of the keto and amide C=O groups are observed at ν 1640–1650 and 1690–1695 cm⁻¹, respectively. nih.gov In diethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, the NH stretch is observed at 3205 cm⁻¹, and the C=O stretch of the ester is at 1672 cm⁻¹. mdpi.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The wavelengths of maximum absorbance (λmax) can provide information about the extent of conjugation in a molecule. In a study of Thieno[2,3-d]pyrimidin-4-one, the electronic spectral data in ethanol (B145695) showed absorption bands at 201.5, 252.5, and 396.5 nm. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Thieno[2,3-c]pyridine Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| Diethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | NH | 3205 | mdpi.com |
| Diethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | C=O (ester) | 1672 | mdpi.com |
| Diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | NH | 3229 | mdpi.com |
| Diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | C=O (ester) | 1672 | mdpi.com |
| 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide | C=O (keto) | 1640–1650 | nih.gov |
| 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide | C=O (amide) | 1690–1695 | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure and stereochemistry.
The crystal structures of several thieno[2,3-d]pyrimidine (B153573) derivatives have been determined, revealing the nature and energetics of intermolecular interactions. rsc.org These studies show the presence of strong N–H⋯N dimers in some compounds, while others exhibit N–H⋯O and C–H⋯O interactions. rsc.org In a study on benzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines, X-ray crystal structures were used to confirm the synthesized compounds and to study their binding interactions with enzymes. nih.gov The planarity of the thienopyridine ring system, which can lead to intermolecular stacking and affect properties like solubility, has also been investigated using crystallographic data. mdpi.com
Chromatographic Separation and Purification Techniques
Chromatographic techniques are essential for separating and purifying thieno[2,3-c]pyridine derivatives from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of thieno[2,3-c]pyridine compounds.
In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Method development in HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired separation. For instance, a study on a novel pyridine (B92270) derivative utilized an isocratic RP-HPLC method with a mobile phase of acetonitrile (B52724) and buffer (30:70) and a C18 column, with detection at 220 nm. researchgate.net Another method for the simultaneous estimation of two drugs used a mobile phase of methanol (B129727) and water (60:40 v/v) with the pH adjusted to 3. researchgate.net
The development of robust HPLC methods is crucial for quality control in the pharmaceutical industry, allowing for the accurate determination of purity and the quantification of impurities in drug substances and products. nih.govnih.gov
Table 4: Typical HPLC Method Parameters for Thienopyridine Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | C18 | Qualisil gold C18 (250 × 4.6 mm, 5µ) | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile:Buffer (30:70) | Methanol:Water (60:40, pH 3) | researchgate.netresearchgate.net |
| Flow Rate | Not Specified | 1.0 mL/min | researchgate.net |
| Detection | 220 nm (Diode Array Detector) | 340 nm (Photo Diode Array) | researchgate.netresearchgate.net |
| Mode | Isocratic | Isocratic | researchgate.netresearchgate.net |
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for certain thieno[2,3-c]pyridine derivatives and related pyridine compounds. cdc.gov The choice of GC method often depends on the specific analyte and the matrix from which it is being analyzed.
For the analysis of pyridine in various samples, GC is a commonly used method, often coupled with a flame ionization detector (FID) for sensitive detection. cdc.govnih.gov High-resolution gas chromatography (HRGC), also known as capillary GC, has significantly improved the resolution and sensitivity of analyzing compounds like pyridine. cdc.gov The use of specific columns, such as a fused silica (B1680970) capillary column like the Stabilwax-DB, is crucial for achieving good separation. osha.gov
In practice, sample preparation is a critical step. For air samples, collection on solid sorbents like XAD-7 followed by desorption with a solvent such as methanol is a common approach before GC analysis. osha.gov For biological matrices, headspace GC can be employed, where volatile compounds are sampled from the gas phase above the sample. tandfonline.com This technique has been successfully used for the determination of pyridine in pharmaceuticals and can be adapted for biological and environmental samples. tandfonline.com
Table 1: Exemplary GC Methods for Pyridine Analysis
| Parameter | Method 1 | Method 2 |
| Sample Type | Air | Biological Liquids |
| Preparation | Collection on XAD-7 tubes, desorption with methanol | Direct injection or headspace analysis |
| Analytical Method | GC-FID | GC-FID |
| Column | 60-m x 0.32-mm i.d. fused silica capillary (e.g., Stabilwax-DB) | Not specified |
| Detection Limit | Not specified | Not specified |
| Reference | osha.gov | nih.gov |
Chiral Chromatography for Enantiomeric Separations
Many thienopyridine derivatives are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and analysis are of paramount importance. Chiral chromatography is the primary technique used for this purpose.
The development of a chiral separation method would involve screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers of thieno[2,3-c]pyridine hydrochloride.
Development of Bioanalytical Methods for Pre-clinical Studies
The development of robust and sensitive bioanalytical methods is a prerequisite for pre-clinical studies, which involve the assessment of a drug candidate's pharmacokinetic profile. These methods are essential for quantifying the concentration of the parent drug and its metabolites in biological matrices such as plasma, urine, and tissues.
For thienopyridine compounds like prasugrel, integrated pharmacokinetic analyses from multiple studies have been conducted to understand the factors influencing drug exposure. nih.gov These analyses rely on validated bioanalytical methods to measure the active metabolite concentrations. nih.gov The development of such methods for this compound would involve several key steps:
Method Development: This includes selecting the appropriate analytical technique (likely LC-MS/MS for its sensitivity and selectivity), optimizing chromatographic conditions, and fine-tuning mass spectrometric parameters.
Method Validation: The developed method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Sample Analysis: The validated method is then used to analyze samples from pre-clinical pharmacokinetic and toxicokinetic studies.
The data generated from these bioanalytical methods are critical for establishing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are essential for its further development.
Future Directions and Emerging Research Avenues for Thieno 2,3 C Pyridine Hydrochloride
Integration of Artificial Intelligence and Machine Learning in Thienopyridine Drug Discovery
Future research will likely focus on several key areas where AI/ML can make a significant impact:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for thieno[2,3-c]pyridine (B153571) derivatives. annexpublishers.com
Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, bioactivity, and potential toxicity of novel thieno[2,3-c]pyridine compounds before they are synthesized. nih.gov This predictive capability allows researchers to prioritize candidates with the highest probability of success, saving time and resources. Deep learning models, in particular, are adept at learning from complex data to predict quantitative structure-activity relationships (QSAR). mdpi.com
De Novo Drug Design: Generative AI models can design entirely new thieno[2,3-c]pyridine derivatives with desired pharmacological profiles. These models can explore a vast chemical space to propose structures optimized for specific targets and properties. jsr.org
Drug Repurposing: AI can screen existing drugs, including thienopyridine derivatives, against different disease models to identify new therapeutic applications, a process known as drug repositioning. nih.govmdpi.com
By automating feature extraction and identifying complex patterns in data, AI and ML will enable a more efficient and targeted approach to designing the next generation of thienopyridine-based medicines. mdpi.compreprints.org
Novel Applications of Thieno[2,3-c]pyridine Scaffolds Beyond Traditional Medicinal Chemistry
While the primary focus of thieno[2,3-c]pyridine research has been medicinal, the unique electronic properties of this scaffold open doors to applications in materials science. The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring creates a system with interesting electrochemical and photophysical properties that are yet to be fully explored. nih.govkuleuven.be
Emerging research avenues in this area include:
Organic Electronics: The inherent properties of the thieno[2,3-c]pyridine core make it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future work could involve synthesizing and characterizing derivatives to tune their electronic band gaps, charge mobility, and luminescent properties.
Sensors and Probes: The scaffold could be functionalized to create chemosensors capable of detecting specific ions, molecules, or changes in the environment. The pyridine nitrogen atom provides a site for metal coordination, while the thiophene ring can be modified to alter electronic and fluorescent properties upon analyte binding.
Dyes and Pigments: Research into novel synthetic methods could lead to the creation of thieno[2,3-c]pyridine-based dyes with unique colors and high stability for applications in textiles, coatings, and imaging. nih.gov
This expansion into materials chemistry represents a significant opportunity to add value to the thieno[2,3-c]pyridine scaffold, leveraging its structural and electronic features for new technological applications. nih.govkuleuven.be
Green and Sustainable Synthesis of Thieno[2,3-c]pyridine Derivatives
The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant molecules. Future research on thieno[2,3-c]pyridine will prioritize the development of more environmentally friendly and sustainable synthetic methods. Conventional syntheses can be limited by the use of expensive and toxic metal catalysts, harsh reaction conditions, and the generation of significant waste. nih.govkuleuven.be
Key future directions in green synthesis include:
Metal-Free Catalysis: Developing novel synthetic strategies that avoid the use of heavy metal catalysts is a primary goal. One promising approach involves a three-step, metal-free method that proceeds through a fused 1,2,3-triazole intermediate, allowing for the synthesis of a library of derivatives under mild conditions. nih.govkuleuven.be
Photocatalysis: The use of visible light to promote reactions is an energy-efficient and clean synthetic strategy. A protocol using blue LEDs to generate reactive species for the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines at room temperature highlights the potential of this approach. tandfonline.com Adapting such methods for the thieno[2,3-c]pyridine isomer is a logical next step.
Use of Greener Solvents: Research will focus on replacing hazardous organic solvents with more benign alternatives, such as water, ethanol (B145695), or supercritical fluids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be crucial. Multicomponent reactions (MCRs) are a powerful tool in this regard. nih.gov
These sustainable approaches not only reduce the environmental impact of synthesis but can also lead to more efficient and cost-effective production of thieno[2,3-c]pyridine derivatives.
Exploration of Polypharmacology and Multi-Target Directed Ligands Based on Thieno[2,3-c]pyridine Core
The traditional "one molecule, one target" paradigm in drug discovery is giving way to the concept of polypharmacology, where a single drug is designed to interact with multiple biological targets. This approach can be particularly effective for complex diseases like cancer. The related thieno[2,3-b]pyridine (B153569) scaffold has already been shown to function through polypharmacology, hitting several targets related to tumorigenesis. nih.gov This suggests a significant future opportunity to intentionally design thieno[2,3-c]pyridine derivatives as multi-target directed ligands (MTDLs).
By modulating multiple pathways simultaneously, MTDLs may offer enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. nih.gov Future research will involve designing and synthesizing thieno[2,3-c]pyridine derivatives that can simultaneously inhibit key targets involved in disease progression.
| Potential Target Class | Specific Example(s) | Therapeutic Area |
|---|---|---|
| Protein Kinases | c-Src, other kinase inhibitors | Cancer, Inflammation |
| Heat Shock Proteins | Hsp90 | Cancer |
| Phospholipase C (PLC) | PLCδ1/3 | Cancer |
| DNA Repair Enzymes | Tyrosyl DNA phosphodiesterase 1 (TDP1) | Cancer |
| G Protein-Coupled Receptors (GPCRs) | P2Y12, Adenosine A2A receptor (A2AAR) | Thrombosis, Neurological Disorders |
| Cytoskeletal Proteins | Tubulin (colchicine binding site) | Cancer |
This table presents potential biological targets for thieno[2,3-c]pyridine derivatives, extrapolated from findings on related thienopyridine scaffolds. kuleuven.benih.govmdpi.comnih.gov
Advanced Delivery Systems (Conceptual Development)
Optimizing the pharmacokinetic profile of thieno[2,3-c]pyridine derivatives is critical for translating their in vitro potency into in vivo efficacy. Poor solubility, for instance, can hinder bioavailability. mdpi.com Future research will conceptually develop and apply advanced drug delivery systems to overcome these challenges.
Conceptual avenues for exploration include:
Prodrug Strategies: The development of prodrugs is a well-established method to improve drug delivery. This involves attaching a promoiety to the active drug, which is cleaved in vivo to release the parent compound. Research has demonstrated that creating amino acid prodrugs of thienopyridines can be a viable strategy. nih.gov Another approach is the addition of 'prodrug-like' moieties such as esters and carbonates to disrupt the planar structure of the molecule, which can decrease crystal packing, improve solubility, and enhance intracellular concentrations. mdpi.com
Nanoparticle Encapsulation: Encapsulating thieno[2,3-c]pyridine hydrochloride within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) could enhance its solubility, protect it from premature degradation, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): For orally administered drugs, SNEDDS can be developed. These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon mild agitation in aqueous media, such as the gastrointestinal fluids. This can significantly improve the dissolution and absorption of poorly water-soluble compounds. researchgate.net
These advanced delivery strategies represent a crucial step in optimizing the therapeutic potential of promising thieno[2,3-c]pyridine-based drug candidates.
Opportunities for Collaborative and Interdisciplinary Research
The future of thieno[2,3-c]pyridine research lies in breaking down traditional scientific silos and fostering collaboration across diverse disciplines. The complexity of the challenges and the breadth of opportunities associated with this scaffold necessitate a team-based approach.
Key areas for interdisciplinary collaboration include:
Chemistry and Computer Science: Synthetic chemists can collaborate with computational scientists to leverage AI and ML for the design and prediction of novel thieno[2,3-c]pyridine derivatives with enhanced properties. jsr.org
Medicinal Chemistry and Materials Science: A partnership between these fields could accelerate the development of thieno[2,3-c]pyridines for non-medical applications, such as organic electronics or advanced sensors, leveraging the expertise of both material properties and molecular synthesis. nih.govkuleuven.be
Pharmacology and Formulation Science: Pharmacologists identifying potent thieno[2,3-c]pyridine compounds can work with formulation scientists to develop advanced delivery systems that overcome pharmacokinetic hurdles like poor solubility, ensuring that potent molecules can become effective medicines. mdpi.com
Academia and Industry: Collaborative partnerships between academic research institutions and pharmaceutical companies will be vital to translate fundamental discoveries into clinically viable therapies and technologies.
Such interdisciplinary efforts will be essential to fully exploit the versatility of the thieno[2,3-c]pyridine core, driving innovation in both medicine and materials science.
Q & A
Advanced Research Question
- QSAR Studies : Use molecular descriptors (e.g., logP, H-bond donors) to correlate substituent effects with activity .
- Docking Simulations : Model interactions with targets like KDR kinase or adenosine receptors using AutoDock Vina .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize photostability for optoelectronic applications .
What experimental protocols ensure safe handling and disposal of this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and FFP3 respirators during synthesis .
- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposing in designated chemical waste containers .
- Spill Response : Absorb with vermiculite and treat contaminated surfaces with 10% ethanol .
How do structural isomerism and π-conjugation in Thieno[2,3-c]pyridine derivatives affect their electroluminescence properties?
Advanced Research Question
Isomeric thienopyridines (e.g., thieno[2,3-c] vs. thieno[3,2-c] pyridine) exhibit distinct photophysical behaviors. For gold(III) complexes, extended π-conjugation in thieno[2,3-c]pyridine improves device operational lifetime by 1,000x compared to isomers. Characterize using:
- Cyclic Voltammetry : Measure redox potentials to assess charge transport efficiency.
- PL Spectroscopy : Compare emission spectra (λem = 550–650 nm) under inert atmospheres .
What strategies validate the purity of this compound in batch-to-batch reproducibility?
Basic Research Question
- HPLC-UV/ELSD : Use a mobile phase of acetonitrile:water (70:30, 0.1% TFA) to detect impurities ≤0.5% .
- Karl Fischer Titration : Quantify residual moisture (<0.2% w/w) to ensure salt stability .
- XRD : Confirm crystalline structure matches reference patterns (e.g., PDF#00-062-1853) .
How can researchers leverage structure-activity relationships (SAR) to mitigate off-target effects in Thieno[2,3-c]pyridine-based therapeutics?
Advanced Research Question
- Selective Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at C-4 to enhance specificity for cell adhesion molecules .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes and modify labile sites (e.g., morpholine rings) .
- In Vivo Cross-Testing : Compare efficacy in DTH (delayed-type hypersensitivity) and EAE (encephalomyelitis) models to assess immune modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
